4-Hydroxy-3-((trimethylammonio)methyl)catechol
Description
Properties
IUPAC Name |
trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.BrH/c1-11(2,3)6-7-8(12)4-5-9(13)10(7)14;/h4-5H,6H2,1-3H3,(H2-,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPGQPPNPZUPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=C(C=CC(=C1O)O)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159662-73-4 | |
| Record name | 4-Hydroxy-3-((trimethylammonio)methyl)catechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159662734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Theoretical Yield Considerations:
Pathway B: Pre-functionalized Starting Materials
Utilizing advanced intermediates from pharmaceutical syntheses:
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Starting material : 3-hydroxymethyl-4-hydroxybenzaldehyde.
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Reductive amination :
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Reagents: Trimethylamine + NaBH3CN in methanol.
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Mechanism: Formation of Schiff base followed by reduction.
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Catechol formation :
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Ortho-dihydroxylation via Sharpless asymmetric dihydroxylation or microbial oxidation.
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Advantages :
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Avoids direct functionalization of sensitive catechol ring.
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Enables stereochemical control if chiral centers are present.
Limitations :
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Multi-step sequence requiring rigorous purification.
Critical Evaluation of Existing Technologies
Chloromethylation Efficiency
Data from 4-methylcatechol synthesis:
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Chloromethylation yields: 68–72% under optimized conditions.
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Temperature sensitivity: Yield drops to 48% at 10°C vs. 72% at -5°C.
Implications for target compound :
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Similar temperature control would be essential for 3-chloromethylation.
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Steric effects from existing hydroxyl groups may reduce yields by 15–20%.
Phase Transfer Catalysis in Demethylation
Lessons from 4-methylcatechol production:
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| Tetrabutylammonium bromide | 6 | 85 |
| No catalyst | 12 | 62 |
Application potential :
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Could accelerate quaternary ammonium group introduction.
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Risk of catalyst decomposition at high temperatures (>80°C).
Unexplored Avenues and Research Opportunities
Enzymatic Synthesis
Recent advances in polyphenol oxidases:
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Laccase-mediated coupling of 4-hydroxybenzyl alcohol derivatives.
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Oxidative formation of catechol structure with inherent regioselectivity.
Advantages :
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Mild conditions (pH 5–7, 25–40°C).
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Potential for one-pot synthesis.
Challenges :
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Low tolerance for quaternary ammonium salts in enzyme active sites.
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Scalability limitations.
Flow Chemistry Approaches
From continuous-flow catechol derivatization:
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Microreactor systems for controlled chloromethylation.
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In-line purification using ion-exchange resins.
Potential benefits :
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Reduced decomposition of sensitive intermediates.
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3–5× faster reaction times compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-((trimethylammonio)methyl)catechol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms. Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinones, oxidized catechol derivatives
Reduction: Reduced catechol derivatives
Substitution: Halogenated or nitrated catechol derivatives
Scientific Research Applications
4-Hydroxy-3-((trimethylammonio)methyl)catechol is a compound of significant interest due to its diverse applications across various scientific fields, including chemistry, biology, and medicine. This article explores its applications in detail, supported by data tables and documented case studies.
Chemistry
In organic synthesis, this compound serves as a versatile reagent. It is utilized in the synthesis of various organic compounds due to its ability to participate in electrophilic aromatic substitution reactions. The presence of the trimethylammonium group enhances its nucleophilicity, making it an effective catalyst in certain reactions.
Biology
The compound has been investigated for its potential antioxidant properties . Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in cellular signaling pathways where oxidative damage is a concern.
Medicine
In medicinal chemistry, this compound has shown promise as a therapeutic agent . Studies have explored its role in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Additionally, it has been evaluated for potential anticancer activities against various cell lines.
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Agriculture
The compound's role as an inhibitor of P450 enzymes has implications in agricultural science. It is being researched for its potential to control crop pests resistant to conventional insecticides by targeting metabolic pathways essential for pest survival.
Table 2: Summary of Applications
| Field | Application | Findings/Remarks |
|---|---|---|
| Chemistry | Organic synthesis and catalysis | Effective reagent for electrophilic substitutions |
| Biology | Antioxidant research | Scavenges free radicals; protects against oxidative stress |
| Medicine | Drug delivery systems | Enhances solubility and bioavailability; anticancer activity observed |
| Agriculture | Pest control | Targets P450 metabolic pathways in resistant pests |
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-((trimethylammonio)methyl)catechol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses to external stimuli.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 4-Hydroxy-3-((trimethylammonio)methyl)catechol with key structural analogs:
Key Comparative Findings
Binding Specificity and Mechanism: this compound exhibits selective binding to PRDX5 via its catechol moiety, as shown by saturation transfer difference (STD) NMR experiments. Hydrophobic interactions dominate, with the HA proton of the catechol exposed to solvent . TMC, lacking the 4-OH group, shows covalent labeling of AcChR through oxidative intermediates.
Role of Substituents: The trimethylammonio group in this compound introduces a permanent positive charge, improving solubility and enabling ionic interactions with negatively charged protein pockets .
Oxidation and Reactivity: Both this compound and TMC undergo oxidation to form reactive intermediates (e.g., quinones), which covalently modify proteins like AcChR.
Applications in Drug Design :
- This compound is a promising fragment in FBDD due to its balanced hydrophobicity and polarity, enabling fragment optimization for PRDX5 inhibitors .
- Choline derivatives (e.g., Ethanaminium,2-hydroxy-N,N,N-trimethyl-) share the quaternary ammonium group but lack the catechol core, limiting their utility in redox-dependent interactions .
Biological Activity
4-Hydroxy-3-((trimethylammonio)methyl)catechol, often referred to as a quaternary ammonium compound, is notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
It features a catechol moiety that is substituted with a trimethylammonium group. This unique structure contributes to its solubility and interaction with biological membranes.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The catechol structure allows the compound to act as a free radical scavenger, which can protect cells from oxidative stress.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
- Membrane Interaction : The quaternary ammonium group enhances membrane permeability, allowing for better interaction with cellular targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL, demonstrating its potential as an antimicrobial agent in clinical settings .
Antioxidant Properties
The compound's antioxidant capabilities were evaluated through various assays. It showed significant radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, with an IC50 value of approximately 30 µg/mL, indicating its potential use in preventing oxidative damage in biological systems .
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Antioxidant Effects :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Structure | Effective (MIC: 16-64 µg/mL) | IC50: 30 µg/mL |
| Quaternary Ammonium Compound A | Structure | Moderate (MIC: 32 µg/mL) | IC50: 50 µg/mL |
| Quaternary Ammonium Compound B | Structure | Poor (MIC: >64 µg/mL) | IC50: 100 µg/mL |
Q & A
Basic: What experimental approaches are used to determine the binding affinity of 4-Hydroxy-3-((trimethylammonio)methyl)catechol to nicotinic acetylcholine receptors (nAcChR)?
Methodological Answer:
Binding affinity (Kd) is quantified via competitive radioligand displacement assays using purified nAcChR from Torpedo californica electroplax. For example, tritiated neurotoxins (e.g., α-bungarotoxin) are incubated with the receptor and increasing concentrations of the catechol derivative. Bound radioactivity is measured after filtration, and data are analyzed using Scatchard plots or nonlinear regression to calculate Kd. Symmetrical bis-catechol derivatives of this compound exhibit Kd values in the nanomolar range (e.g., 1.8 × 10⁻⁸ M), demonstrating high affinity .
Advanced: How do redox conditions and metal coordination influence the covalent inactivation of nAcChR by this compound?
Methodological Answer:
Redox-dependent inactivation is studied by introducing Fe(II)/Fe(III) and peroxide to generate reactive oxygen species (ROS) or quinone intermediates. For example:
- Fe(II)/H₂O₂ systems accelerate oxidation, leading to site-specific covalent labeling via semiquinone radicals.
- Ceric ammonium nitrate oxidizes the catechol to monohydroxy intermediates, enabling covalent bond formation with receptor residues.
Efficiency is measured by comparing toxin-binding site inactivation rates with/without redox catalysts. The compound shows 10³–10⁴-fold higher efficiency in Fe(II)/peroxide systems than in spontaneous oxidation .
Basic: What spectroscopic methods characterize the oxidation intermediates of this catechol derivative?
Methodological Answer:
UV-Vis spectroscopy and cyclic voltammetry track oxidation states (catechol → semiquinone → quinone). For example:
- pH-dependent spectral shifts at 280 nm (catechol) and 390 nm (quinone) confirm oxidation progress.
- Electron paramagnetic resonance (EPR) detects semiquinone radicals in Fe(II)-mediated reactions.
These methods correlate oxidative states with receptor inactivation mechanisms .
Advanced: How do structural modifications (e.g., methyl or benzyl substituents) alter substrate specificity in catechol-metabolizing enzymes?
Methodological Answer:
Kinetic assays with recombinant enzymes (e.g., 2,3-dihydroxybiphenyl 1,2-dioxygenase) compare catalytic efficiency (kcat/Km) across substrates:
- 3-Methylcatechol shows 3–4× higher activity than unsubstituted catechol due to hydrophobic interactions with active-site tyrosine residues.
- 4-Methylcatechol exhibits poor binding (Km = 50 mM) due to steric hindrance from histidine residues.
Data are validated via molecular docking and site-directed mutagenesis .
Basic: How is the adsorption behavior of this compound on metal oxide surfaces analyzed?
Methodological Answer:
Attenuated total reflection infrared spectroscopy (ATR-IR) measures adsorption isotherms on TiO₂ or Fe₃O₄ surfaces. For example:
- Langmuir adsorption constants (KL) are derived by fitting absorbance at 1481 cm⁻¹ (catechol ring vibration) to the Langmuir equation.
- pH-dependent speciation (e.g., deprotonation at pH > pKa) is correlated with adsorption capacity using potentiometric titrations .
Advanced: What computational strategies model the methyl transfer mechanism of catechol-O-methyltransferase (COMT) on this compound?
Methodological Answer:
Quantum mechanics/molecular mechanics (QM/MM) simulations map the methyl transfer from S-adenosylmethionine (SAM) to the catechol’s hydroxyl group:
- Active-site models include Mg²⁺ coordination and SAM-catechol distance optimization.
- Energy barriers are calculated for ortho vs. meta methylation pathways.
Experimental validation uses kinetic isotope effects (KIEs) and methyl-¹³C-labeled SAM .
Advanced: How are contradictions resolved between covalent labeling and ROS-mediated receptor inactivation mechanisms?
Methodological Answer:
Controlled oxidation experiments distinguish mechanisms:
- Covalent labeling : Use stable isotope-labeled catechol (e.g., ¹³C-methyl) and detect adducts via LC-MS/MS.
- ROS inactivation : Compare inactivation rates in the presence/absence of ROS scavengers (e.g., catalase, superoxide dismutase).
Studies show both mechanisms operate, with covalent labeling dominating at low oxidant concentrations .
Basic: What chromatographic methods separate and quantify this compound from complex biological matrices?
Methodological Answer:
Reverse-phase HPLC with electrochemical detection (ECD) is optimized using:
- Mobile phase : Acetonitrile/0.1% trifluoroacetic acid (TFA) gradient.
- Column : C18 stationary phase (3.5 μm particle size).
Validation includes spike/recovery tests in receptor-rich homogenates and limit of detection (LOD) ≤ 10 nM .
Advanced: How do Brønsted acid sites in zeolites influence the demethylation pathways of lignin-derived catechols?
Methodological Answer:
Catalytic fast pyrolysis (CFP) with H-ZSM-5 zeolites is monitored via GC-MS:
- Acid site density controls selectivity: High density favors catechol dehydration to fulvenone, while low density promotes phenol formation.
- Methyl radical trapping (e.g., using TEMPO) confirms radical-mediated transalkylation pathways .
Basic: What crystallographic techniques resolve the solvent-dependent crystal habits of catechol derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) and attachment energy (AE) models predict morphology:
- Hydrogen bonding : Solvents like methanol enhance (101) face growth via H-bonding to hydroxyl groups.
- Simulated vs. experimental XRD patterns validate models (R-factor < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
